molecular formula C17H25NO6 B12927319 (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid

Cat. No.: B12927319
M. Wt: 339.4 g/mol
InChI Key: MVPCYWLWXMSRMB-LBPRGKRZSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is a chiral compound often used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The compound also contains a benzyl group substituted with two methoxy groups, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the benzyl group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4-dimethoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling reaction: The protected amine and benzyl intermediates are coupled using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amine.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid depends on its specific application. In general, the compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The Boc group can be removed to reveal an active amine, which can participate in further chemical reactions or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid: Lacks the Boc protecting group.

    (S)-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid: Lacks the methoxy groups on the benzyl ring.

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Contains only one methoxy group on the benzyl ring.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the 2,4-dimethoxybenzyl group. This combination of functional groups can influence its reactivity and interactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

(2S)-2-[(2,4-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-6-7-13(22-4)9-14(11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m0/s1

InChI Key

MVPCYWLWXMSRMB-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=C(C=C(C=C1)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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